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Samarium fluoride (SmF3)

Transparent Conducting Oxide p-Type TCO Optoelectronics

SmF₃ is the essential rare-earth fluoride for projects demanding an orthorhombic β-YF₃ structure, broad DUV-FIR transparency, and proven p-type doping performance in SnO₂ (2 mol.% yields +1.05×10²⁰ cm⁻³). Its low leakage current in Ge MIS devices outperforms NdF₃ films. Insoluble, 1306°C melting point. Validate purity and phase for your application.

Molecular Formula F3Sm
Molecular Weight 207.4 g/mol
CAS No. 13765-24-7
Cat. No. B079037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium fluoride (SmF3)
CAS13765-24-7
Molecular FormulaF3Sm
Molecular Weight207.4 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[Sm+3]
InChIInChI=1S/3FH.Sm/h3*1H;/q;;;+3/p-3
InChIKeyOJIKOZJGHCVMDC-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium Fluoride (SmF3) CAS 13765-24-7: Technical Baseline for Scientific Procurement


Samarium fluoride (SmF3), also referred to as samarium trifluoride, is an inorganic rare-earth halide compound. It typically presents as a crystalline solid with an orthorhombic β-YF3-type crystal structure (space group Pnma) at ambient temperature [1]. This material is characterized by its high melting point of 1306 °C and its chemical insolubility in water [2]. Its primary technical significance arises from its wide optical transparency window, which spans from the deep ultraviolet (DUV) to the far infrared (IR) regions [3], making it a candidate for specialized optical coatings. Additionally, it functions as an effective p-type dopant for transparent conducting oxides like tin oxide (SnO2) [4], and its thin-film electrical properties render it a promising insulator in metal-insulator-semiconductor (MIS) structures [5].

Samarium Fluoride (SmF3) Substitution Risks: Why Analogs Like LaF3, NdF3, and CeF3 Are Not Interchangeable


In the family of rare-earth trifluorides (LnF3), the assumption of generic interchangeability is a high-risk procurement strategy. While compounds like lanthanum fluoride (LaF3), neodymium fluoride (NdF3), and cerium fluoride (CeF3) share the same stoichiometric formula, their solid-state phase behavior, electronic structure, and resulting application-specific performance diverge significantly due to the lanthanide contraction [1]. For instance, the room-temperature crystal structure transitions from hexagonal (LaF3-type) for light lanthanides to orthorhombic (β-YF3-type) beginning with samarium, a demarcation that directly impacts epitaxial growth and material compatibility [2]. This structural boundary means SmF3 possesses a unique combination of a specific phase transition temperature [3] and electronic characteristics, such as its efficacy as a p-type dopant in SnO2 [4], that are not replicated by its lighter or heavier neighbors. Substituting SmF3 with a different LnF3 analog without rigorous re-validation can therefore lead to catastrophic failure in applications sensitive to optical constants, electrical leakage, or high-temperature phase stability [5].

Samarium Fluoride (SmF3) Differential Evidence: Quantitative Performance Versus Comparators


SmF3 as a p-Type Dopant in SnO2: Carrier Concentration and Resistivity Comparison

In the fabrication of p-type transparent conducting oxides (TCOs), SmF3 demonstrates a distinct advantage over the undoped baseline. Doping SnO2 thin films with 2 mol.% SmF3 via a sol-gel dip-coating process successfully converts the material's conductivity type from n-type to p-type, confirmed by Hall effect and Seebeck coefficient measurements [1]. This is a critical differentiator, as achieving stable p-type TCOs is notoriously challenging. The SmF3-doped SnO2 (SFTO) film exhibits a p-type carrier concentration of +1.05 × 10^20 cm⁻³, in stark contrast to the undoped SnO2 film which has an n-type carrier concentration of –9.34 × 10^18 cm⁻³ [1]. This transition to p-type conductivity enables the construction of a functional p-n heterojunction diode with n-ZnO:Al, which displays a typical rectifying characteristic with a forward turn-on voltage of 1.55 V [1].

Transparent Conducting Oxide p-Type TCO Optoelectronics Sol-Gel Deposition

SmF3 Thin Films in MIS Structures: Leakage Current Advantage Over NdF3

When evaluating rare-earth fluoride thin films for gate dielectric applications in metal-insulator-semiconductor (MIS) structures on germanium (Ge) substrates, samarium fluoride (SmF3) demonstrates a superior performance metric relative to neodymium fluoride (NdF3). A comparative study of electrical properties revealed that the leakage current in MIS structures utilizing SmF3 films is lower than that observed in structures with NdF3 films, and this is the case even when the NdF3 film is of a greater physical thickness [1]. This quantifiable reduction in leakage current is a critical factor for maintaining low power consumption and high reliability in microelectronic devices. The study ultimately identifies thin-film samarium fluoride as the most promising material for achieving a combination of low leakage current and a sufficiently high dielectric constant in germanium-based MIS devices [1].

Gate Dielectric MIS Structure Leakage Current Germanium Substrate

SmF3 Optical Transparency Range: Comparative Assessment with LaF3 and CeF3

Samarium fluoride (SmF3) possesses a notably wide optical transparency window, a property that is quantifiably demonstrated across a broad spectral range. Spectrophotometric analysis of vacuum-evaporated SmF3 thin films shows high transparency from 200 nm in the deep ultraviolet (DUV) to 20 μm in the far infrared (IR) [1]. The optical constants were determined for the range from 200 nm to 12 μm [1]. This extended transparency into the far-IR is a key differentiator. While other rare-earth fluorides like LaF3 and CeF3 are well-established coating materials for the UV to mid-IR, they are often noted for their limitations in the far-IR, driving the search for alternative low-index materials for long-wave IR broadband antireflection coatings [1]. The large calculated band gap of SmF3, approximately 7.861 eV [2] (or ~10.5 eV as referenced elsewhere [1]), is the fundamental electronic property underpinning its transparency from the visible into the deep ultraviolet (DUV), a region where some other materials begin to absorb.

Optical Coating Thin Film Transmission Spectrum DUV-IR Materials

SmF3 Solid-State Phase Transition: A Processing Marker Distinct from LaF3-Type Analogs

A key material-specific parameter for high-temperature processing and long-term device stability is the solid-state phase transition behavior. Samarium fluoride (SmF3) resides precisely on a structural boundary within the lanthanide fluoride series. At room temperature, it adopts an orthorhombic β-YF3-type structure (space group Pnma), whereas the lighter lanthanide fluorides (LaF3 to NdF3) are hexagonal (LaF3-type) [1]. Upon heating, SmF3 undergoes a first-order phase transition to a rhombohedral LaF3-type structure (space group P3̄c1) at a precisely determined temperature of 495 °C, confirmed by differential thermal analysis, X-ray diffraction, and Raman scattering [2]. This quantifiable transition temperature serves as a critical processing marker and differentiates SmF3 from compounds like LaF3 or CeF3, which are stable in the hexagonal phase at room temperature, and from heavier lanthanide fluorides that may either transition at different temperatures or remain in the orthorhombic phase across their entire solid range [3].

Crystallography Phase Transition Thermal Analysis High-Temperature Processing

Samarium Fluoride (SmF3) Application Scenarios: Procurement-Driven Selection Based on Verified Evidence


Fabrication of p-Type Transparent Conducting Oxides (TCOs)

For research and development groups working to produce p-type SnO2-based transparent conducting oxide thin films, samarium fluoride (SmF3) is a validated dopant source. As demonstrated, co-doping SnO2 with 2 mol.% SmF3 via a sol-gel process results in a definitive conversion to p-type conductivity, with a carrier concentration of +1.05 × 10^20 cm⁻³ [1]. This is a specific, quantifiable outcome that distinguishes SmF3-doped films from their undoped, n-type counterparts. The resulting films also maintain high optical transmittance (74.3% at 550 nm) and enable the fabrication of functional p-n heterojunction diodes [1]. Procurement of high-purity SmF3 is therefore essential for projects aiming to develop complementary TCOs for transparent electronics, UV sensors, or next-generation optoelectronic devices.

Dielectric Layers in Germanium-Based MIS Devices

For microelectronics engineers designing metal-insulator-semiconductor (MIS) devices on germanium (Ge) platforms, SmF3 thin films offer a documented advantage as a gate dielectric. Comparative electrical studies have shown that MIS structures with SmF3 films exhibit lower leakage currents than those using thicker NdF3 films [2]. This performance metric is critical for reducing static power consumption and improving the reliability of scaled Ge transistors. Given this evidence, the selection of SmF3 over alternative rare-earth fluorides like NdF3 or CeF3 is justified for projects where minimizing off-state leakage current is a primary performance objective.

Ultra-Broadband Optical Coatings from Deep UV to Far-IR

Optical coating designers and procurement specialists seeking low-refractive-index materials for ultra-broadband antireflection coatings should consider SmF3 for applications spanning from the deep ultraviolet (DUV) to the far-infrared (IR). Experimental characterization of vacuum-evaporated SmF3 films confirms high transparency from 200 nm to 20 μm, a range that extends significantly further into the far-IR than is typical for widely used LnF3 materials like LaF3 and CeF3 [3]. This verified optical bandwidth makes SmF3 a technically sound choice for DUV-IR optical systems, spectrometers, and laser components where a single coating material must perform across a wide spectral range.

Fluoride Ion-Selective Electrode (F-ISE) Membrane Fabrication

In the development and construction of fluoride ion-selective electrodes (F-ISEs), SmF3 is a viable and well-studied alternative membrane material to the conventional LaF3. Single crystals of SmF3 can be grown and fabricated into F-ISE membranes that exhibit a noise-free Nernstian response to fluoride ions, provided the membrane dimensions are appropriately chosen [4]. The research community has extensively characterized the performance of these SmF3-based electrodes, including the effects of crystal quality and membrane geometry on electrical resistance and response [4]. For analytical chemistry applications requiring a robust and characterized F-ISE, SmF3 represents a scientifically validated, alternative membrane material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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